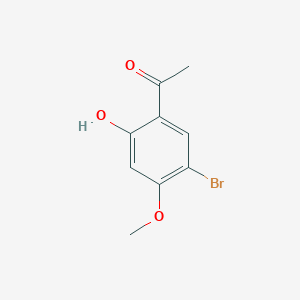

1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone

CAS No.: 39503-61-2

Cat. No.: VC1766167

Molecular Formula: C9H9BrO3

Molecular Weight: 245.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 39503-61-2 |

|---|---|

| Molecular Formula | C9H9BrO3 |

| Molecular Weight | 245.07 g/mol |

| IUPAC Name | 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone |

| Standard InChI | InChI=1S/C9H9BrO3/c1-5(11)6-3-7(10)9(13-2)4-8(6)12/h3-4,12H,1-2H3 |

| Standard InChI Key | KFFNBIVASILHIH-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=CC(=C(C=C1O)OC)Br |

| Canonical SMILES | CC(=O)C1=CC(=C(C=C1O)OC)Br |

Introduction

Physical and Chemical Properties

Chemical Bonding Data

According to crystallographic studies, the compound exhibits specific bond lengths that characterize its structure. The C8—O3 bond length of 1.224 (4) Å is typical for a C═O double bond, while the C4—O1, C6—O2, and C7—O2 bond distances of 1.347 (4), 1.351 (4), and 1.420 (4) Å, respectively, indicate C—O single bonds . The C1—Br1 bond length is 1.889 (4) Å, which is consistent with a carbon-bromine single bond . These precise bond measurements provide valuable information about the electronic distribution and potential reactivity sites within the molecule.

Crystal Structure

Crystallographic Parameters

1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone crystallizes in the monoclinic space group P21/c, with unit cell parameters a = 9.916 (3) Å, indicating a well-defined crystal lattice . The crystal structure determination provides valuable insights into the three-dimensional arrangement of the molecules and their intermolecular interactions. The dihedral angle between the ethanone group and the aromatic ring is 3.6 (2)°, suggesting a nearly planar conformation that allows for extended conjugation between the aromatic ring and the carbonyl group . This planarity likely contributes to the stability of the compound and may influence its biological activity by affecting its binding to target proteins.

Bond Angles and Crystallographic Data

Table 1 presents selected bond angles in the crystal structure of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone, providing insight into the three-dimensional arrangement of atoms within the molecule.

Table 1: Selected Bond Angles in 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone

| Bond Angle | Value (°) |

|---|---|

| C4—O1—H1A | 109.5 |

| C6—O2—C7 | 117.9 (3) |

| C2—C1—C6 | 120.0 (4) |

| C2—C1—Br1 | 120.0 (3) |

| C6—C1—Br1 | 120.0 (3) |

| C1—C2—C3 | 121.4 (4) |

| O3—C8—C3 | 120.0 (4) |

| O3—C8—C9 | 120.3 (4) |

The bond angles around the carbon atoms in the benzene ring are close to the ideal 120°, confirming the planar hexagonal structure of the aromatic ring . The angles around the bromine atom (C2—C1—Br1 and C6—C1—Br1, both 120.0 (3)°) indicate that the bromine atom lies in the plane of the aromatic ring . The bond angle C6—O2—C7 of 117.9 (3)° is typical for a methoxy group attached to an aromatic ring .

Synthesis Methods

Synthetic Routes

Several synthetic routes have been developed for the preparation of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone. One common approach involves the bromination of paeonol (2-hydroxy-4-methoxy-acetophenone) using various brominating agents and reaction conditions . This method takes advantage of the electrophilic aromatic substitution reaction, where the bromine selectively attaches to the 5-position of the paeonol molecule. The selective bromination is influenced by the directing effects of the existing substituents on the aromatic ring, with the hydroxyl and methoxy groups directing the bromine to the 5-position.

Reaction Conditions and Yields

The bromination of paeonol to produce 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone can be carried out under various conditions, each resulting in different yields. The search results mention several reaction conditions:

-

Reaction with bromine in chloroform at 0-20°C, which can yield up to 66% of the desired product .

-

Reaction in methylene chloride at room temperature, which reportedly gives a quantitative yield .

-

Reaction in acetic acid at room temperature, which provides a 60% yield .

-

Reaction in acetic anhydride, which results in a 48% yield .

Biological Activities and Pharmacological Applications

Inhibition of MMP-9 Expression

1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone, also referred to as SE1 in some research contexts, has demonstrated significant biological activities related to cancer and inflammation. One of its notable effects is the inhibition of matrix metalloproteinase-9 (MMP-9), an enzyme involved in the degradation of extracellular matrix components . The compound has been shown to potently inhibit gelatin digestion by MMP-9 induced by phorbol 12-myristate 13-acetate (PMA) in a dose-dependent manner . This inhibitory effect on MMP-9 activity suggests potential applications in preventing cancer metastasis and tissue invasion, as MMPs play crucial roles in these processes. The ability of SE1 to modulate MMP-9 expression and activity makes it a promising candidate for further investigation in cancer therapy.

Regulation of Cell Migration

In addition to its effects on MMP-9, 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone has been found to inhibit the migration of human fibrosarcoma HT1080 cells in a dose-dependent manner . Cell migration is a critical process in cancer metastasis, and compounds that can effectively suppress this process have potential applications in anti-cancer therapies. The inhibitory effect of SE1 on cell migration may be related to its ability to modulate MMP-9 activity, as MMPs facilitate cell movement by degrading extracellular matrix barriers. The dual action of SE1 on both MMP-9 activity and cell migration provides a mechanistic basis for its potential anti-metastatic properties.

Signaling Pathway Modulation

The molecular mechanisms underlying the biological activities of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone involve modulation of specific signaling pathways. Research has shown that SE1 significantly suppresses the phosphorylation of mitogen-activated protein kinases (MAPKs), including ERK1/2, p38 kinase, and JNK . Additionally, SE1 affects the NF-κB pathway by modulating the activities of p65 and IκB components . These signaling pathways play crucial roles in inflammation, cell proliferation, and survival, and their modulation by SE1 provides a molecular basis for its anti-inflammatory and potential anti-cancer effects. The ability of SE1 to target multiple signaling molecules suggests a complex mechanism of action that may be advantageous in therapeutic applications.

Traditional Uses in Chinese Medicine

Presence in Moutan Cortex

1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone has been identified as one of the main components of Moutan Cortex, a traditional Chinese medicinal herb derived from the root bark of Paeonia suffruticosa . Moutan Cortex, also known as Mu Dan Pi in Chinese medicine, has a long history of use in treating various conditions including inflammation, pain, and blood stagnation. The presence of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone in this traditional herb may contribute to its therapeutic effects, particularly those related to anti-inflammatory activities. The identification of bioactive compounds from traditional medicines like Moutan Cortex provides a scientific basis for their traditional uses and offers opportunities for developing new pharmaceutical agents.

Association with Hippocampus kuda Bleeler

Recent research has also associated 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone with seahorse (Hippocampus kuda Bleeler), which is used in traditional Chinese medicine for treating various conditions including tumors, aging, fatigue, thrombosis, inflammation, hypertension, and prostatic hyperplasia . The compound, referred to as SE1 in this context, has been shown to suppress proinflammatory responses, which aligns with the traditional uses of seahorse in treating inflammatory conditions. This connection between traditional medicine and modern pharmacological research highlights the value of natural products as sources of bioactive compounds with therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume